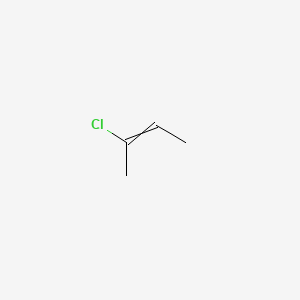

2-Chloro-2-butene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Chloro-2-butene is an organic compound with the molecular formula C₄H₇Cl. It is a chlorinated derivative of butene and exists in two geometric isomers: (E)-2-chloro-2-butene and (Z)-2-chloro-2-butene. This compound is of interest due to its reactivity and applications in various chemical processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Chloro-2-butene can be synthesized through the addition of hydrochloric acid to 2-butene. The reaction proceeds via a two-step mechanism where the pi electrons of the double bond attack the hydrogen of hydrochloric acid, forming a carbocation intermediate. The chloride ion then attacks the carbocation, resulting in the formation of this compound .

Industrial Production Methods: Industrial production of this compound typically involves the same hydrochlorination process but on a larger scale. The reaction is carried out in the presence of a catalyst to increase the reaction rate and yield. The product is then purified through distillation to obtain the desired isomer.

Análisis De Reacciones Químicas

Types of Reactions: 2-Chloro-2-butene undergoes various chemical reactions, including:

Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Elimination Reactions: It can undergo dehydrohalogenation to form butadiene.

Addition Reactions: It can react with halogens or hydrogen halides to form dihalides or haloalkanes.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include hydroxide ions, alkoxides, and amines.

Elimination: Strong bases such as potassium hydroxide or sodium ethoxide are used.

Addition: Halogens like bromine or chlorine and hydrogen halides like hydrochloric acid or hydrobromic acid are used.

Major Products:

Substitution: Products include alcohols, ethers, and amines.

Elimination: The major product is butadiene.

Addition: Products include dihalides and haloalkanes.

Aplicaciones Científicas De Investigación

Organic Synthesis

2-Chloro-2-butene serves as an important intermediate in the synthesis of various organic compounds. Its reactivity allows for the formation of alcohols, epoxides, and other derivatives through nucleophilic substitution and addition reactions. For example:

- Nucleophilic Substitution : The chlorine atom can be replaced by hydroxide ions to form 2-buten-2-ol.

- Addition Reactions : The double bond can react with halogens to produce dihalogenated compounds.

Polymer Chemistry

In polymer chemistry, this compound is utilized as a monomer or co-monomer in the production of polymers with tailored properties. Its unique structure allows for the creation of copolymers that exhibit specific mechanical and thermal characteristics, making it valuable for industrial applications.

Pharmaceutical Research

Research has indicated that this compound may be used as an intermediate in the synthesis of pharmaceutical compounds. Its ability to undergo various chemical transformations enables the development of complex organic molecules that could possess therapeutic properties.

Material Science

The compound is also explored in material science for developing new materials with unique chemical and physical properties. Its reactivity contributes to innovations in coatings, adhesives, and other advanced materials.

Case Study 1: Pharmaceutical Synthesis

A study investigated the use of this compound as a precursor in synthesizing novel anti-cancer agents. The compound's reactivity facilitated the formation of complex structures that showed promising results in preliminary biological assays.

Case Study 2: Polymer Development

Another research project focused on utilizing this compound in creating high-performance polymers for automotive applications. The resulting materials demonstrated enhanced durability and resistance to environmental degradation compared to traditional polymers.

Mecanismo De Acción

The mechanism of action of 2-chloro-2-butene involves its reactivity as an alkene and a halide. The double bond allows it to participate in addition reactions, while the chlorine atom makes it susceptible to nucleophilic substitution and elimination reactions. The molecular targets and pathways involved depend on the specific reaction and conditions used .

Comparación Con Compuestos Similares

2-Chlorobutane: Similar in structure but lacks the double bond, making it less reactive in addition reactions.

1-Chloro-2-butene: Similar but with the chlorine atom on a different carbon, leading to different reactivity and products.

2-Bromo-2-butene: Similar but with a bromine atom instead of chlorine, affecting its reactivity and reaction conditions.

Uniqueness: 2-Chloro-2-butene is unique due to its combination of a double bond and a chlorine atom, which allows it to undergo a wide range of chemical reactions. Its geometric isomers also provide additional diversity in its reactivity and applications.

Actividad Biológica

2-Chloro-2-butene, a compound with the molecular formula C4H7Cl, has garnered attention in various fields due to its unique chemical properties and biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential applications in pharmaceuticals, and relevant research findings.

Molecular Characteristics:

- Molecular Weight: 90.55 g/mol

- Boiling Point: 63 °C

- Density: 0.92 g/cm³ (at 20 °C)

- Flash Point: -19 °C

Synthesis Methods:

this compound can be synthesized through several methods:

- Addition of Hydrogen Chloride to 1-Butyne: A controlled reaction that yields the compound.

- Dehydrohalogenation of 2-Chloro-2-butane: Using a strong base like potassium hydroxide (KOH) to eliminate hydrogen chloride.

These methods highlight the compound's reactivity due to its double bond and chlorine substituent, making it a versatile intermediate in organic synthesis .

The biological activity of this compound primarily arises from its ability to undergo various chemical reactions:

- Substitution Reactions: The chlorine atom can be replaced by nucleophiles, leading to products such as 2-buten-2-ol.

- Addition Reactions: The double bond can react with halogens or other electrophiles, forming dihalogenated compounds.

- Oxidation Reactions: This can result in the formation of epoxides or other oxygenated derivatives .

The compound's mechanism typically involves nucleophilic attack on electrophilic carbon atoms, leading to the formation of carbocation intermediates. This reactivity is crucial in its applications within biological systems.

Biological Activity and Applications

Pharmaceutical Research:

Research indicates that this compound may serve as an intermediate in the synthesis of pharmaceutical compounds. Its reactivity allows for the development of various medicinal agents .

Toxicological Studies:

Studies have examined the toxicological effects of chlorinated compounds like this compound. It is essential to understand the potential hazards associated with exposure, including respiratory irritations and potential carcinogenic effects .

Case Studies:

- Reactivity with Nucleophiles: A study demonstrated that this compound reacts with hydroxide ions to form alcohols, which are significant in drug synthesis .

- Polymer Chemistry Applications: The compound has been utilized in polymerization processes, contributing to materials with specific properties beneficial for biomedical applications .

Comparative Analysis

| Compound | Structure | Biological Activity |

|---|---|---|

| (Z)-2-Chloro-2-butene | Z isomer | Reactive intermediate in organic synthesis |

| (E)-2-Chloro-2-butene | E isomer | Similar reactivity but different physical properties |

| 1-Chloro-2-butene | 1-chloro | Different substitution patterns affect biological interactions |

Propiedades

Número CAS |

4461-41-0 |

|---|---|

Fórmula molecular |

C4H7Cl |

Peso molecular |

90.55 g/mol |

Nombre IUPAC |

(E)-2-chlorobut-2-ene |

InChI |

InChI=1S/C4H7Cl/c1-3-4(2)5/h3H,1-2H3/b4-3+ |

Clave InChI |

DSDHFHLZEFQSFM-ONEGZZNKSA-N |

SMILES |

CC=C(C)Cl |

SMILES isomérico |

C/C=C(\C)/Cl |

SMILES canónico |

CC=C(C)Cl |

Pictogramas |

Flammable; Irritant |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary unimolecular dissociation pathways of the 2-buten-2-yl radical, and how does 2-chloro-2-butene play a role in studying these pathways?

A1: The 2-buten-2-yl radical can dissociate through three main pathways:

Q2: How does the reactivity of this compound with the nitrate radical (NO3) compare to other chlorinated butenes?

A2: Studies employing FTIR spectroscopy have revealed that this compound, with the chlorine atom substituted at a carbon participating in the double bond, reacts with the nitrate radical (NO3) to predominantly produce acid chlorides, aldehydes, and nitrogen dioxide (NO2). [] This product distribution differs from chlorinated butenes where the chlorine atom is substituted at a carbon adjacent to the double bond. In those cases, the primary products are aldehydes, chlorinated carbonyl nitrate compounds, and NO2. [] These findings highlight the influence of chlorine atom positioning on the reactivity and product formation pathways in reactions with NO3.

Q3: Can this compound be used to synthesize other fluorinated compounds?

A3: Yes, this compound can serve as a precursor in the synthesis of specific fluorinated hydrocarbons. For instance, catalytic hydrogenation of 1,1,1,1,4,4,4-hexafluoro-2-chloro-2-butene in the presence of a base like potassium hydroxide yields 1,1,1,4,4,4-hexafluorobutane. [] This synthetic route highlights the potential of this compound as a starting material for accessing a variety of fluorinated compounds with potential applications in various fields.

Q4: How does the presence of a chlorine atom in this compound influence the nuclear magnetic resonance (NMR) spectrum compared to its non-chlorinated counterpart?

A5: The presence of a chlorine atom in this compound significantly affects its 1H-NMR spectrum compared to 2-butene. Specifically, in the 1H-NMR spectrum of polychloroprene (a polymer derived from this compound) dissolved in C6D6, the CH proton signal splits into two distinct triplet peaks. [] These peaks correspond to the CH protons in the trans-1,4 and cis-1,4 isomers of the polymer. [] This splitting pattern arises from the chlorine atom's influence on the chemical environment and spin-spin coupling of nearby protons, enabling the differentiation and quantification of these isomers in the polymer structure.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.